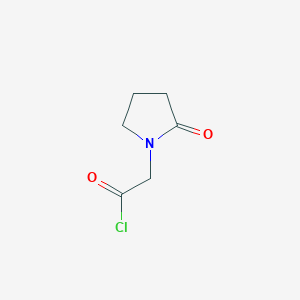
2-oxo-1-Pyrrolidineacetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-1-Pyrrolidineacetyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a pyrrolidinone ring attached to an acetyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-1-Pyrrolidineacetyl chloride typically involves the acylation of pyrrolidinone derivatives. One common method is the reaction of pyrrolidin-2-one with acetyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-oxo-1-Pyrrolidineacetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form (2-Oxo-pyrrolidin-1-yl)acetic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with amines to form imides and other nitrogen-containing compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are often used to prevent hydrolysis.
Catalysts: Bases like pyridine or triethylamine are used to neutralize the hydrochloric acid formed during the reaction.
Major Products
The major products formed from the reactions of this compound include amides, esters, and imides, depending on the nucleophile used.
Scientific Research Applications
2-oxo-1-Pyrrolidineacetyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including those with antimicrobial and anticancer properties.
Material Science: The compound is utilized in the preparation of polymers and other materials with specific functional properties.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-oxo-1-Pyrrolidineacetyl chloride involves its reactivity towards nucleophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic applications to form new carbon-nitrogen and carbon-oxygen bonds.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A precursor to 2-oxo-1-Pyrrolidineacetyl chloride, it is also used in the synthesis of various bioactive compounds.
Acetyl Chloride: A simpler acyl chloride that is widely used in organic synthesis for acylation reactions.
N-Acetylpyrrolidine: A related compound with similar reactivity but different structural features.
Uniqueness
This compound is unique due to its combination of a pyrrolidinone ring and an acyl chloride group, which imparts distinct reactivity and versatility in synthetic applications. Its ability to form stable amides and esters makes it valuable in the synthesis of complex molecules.
Properties
Molecular Formula |
C6H8ClNO2 |
|---|---|
Molecular Weight |
161.58 g/mol |
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)acetyl chloride |
InChI |
InChI=1S/C6H8ClNO2/c7-5(9)4-8-3-1-2-6(8)10/h1-4H2 |
InChI Key |
FDFMICBCWSSWJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{3-[2-(4-chloro-phenoxymethyl)-8-methoxy-4-oxo-4H-quinazolin-3-yl]-propyl}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B8274075.png)

![6-Methylpyrazolo[5,1-b][1,3]thiazole-7-carbothioamide](/img/structure/B8274090.png)
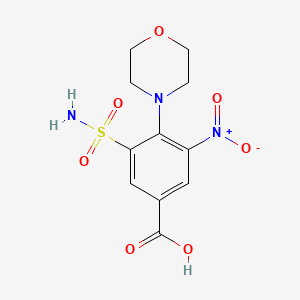
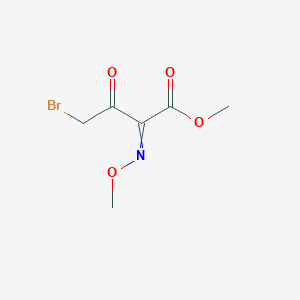

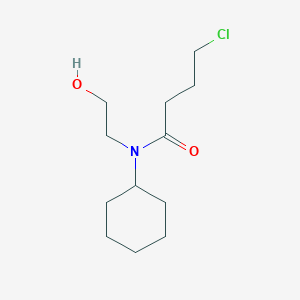


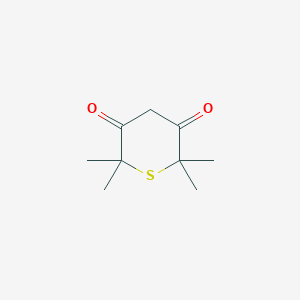

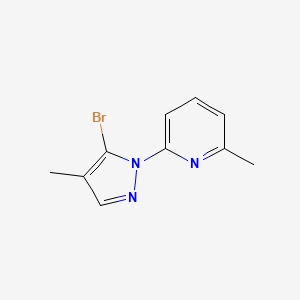

![6-fluoro-7-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8274155.png)
